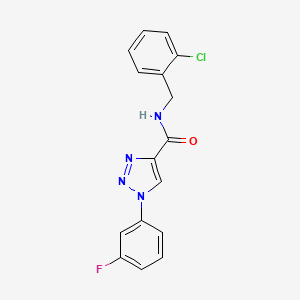

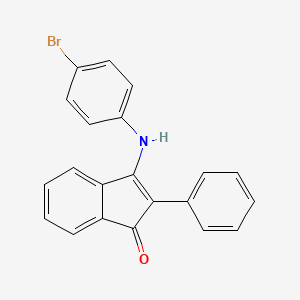

3-(4-bromoanilino)-2-phenyl-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of chemicals that are used as a precursor to many materials and pharmaceuticals .

Synthesis Analysis

Anilines can be synthesized through various methods. One common method involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent. This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .Molecular Structure Analysis

The molecular structure of anilines generally consists of a benzene ring attached to an amine group. The specific structure of “3-(4-bromoanilino)-2-phenyl-1H-inden-1-one” would depend on the positions of the bromo, phenyl, and indenone groups .Chemical Reactions Analysis

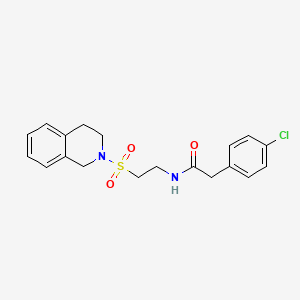

Anilines can participate in a variety of chemical reactions. For instance, they can act as an aryl halide substrate in Heck cross-coupling reactions . They can also undergo reactions such as acetylation, bromination, and hydrolysis .Physical And Chemical Properties Analysis

Anilines are generally solid at room temperature and have a strong, unpleasant odor. They are slightly soluble in water and more soluble in organic solvents .Applications De Recherche Scientifique

- Heck Cross-Coupling Reactions: 4-Bromoaniline, a brominated derivative of aniline, serves as an aryl halide substrate in Heck cross-coupling reactions. These reactions are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs). The Pd NCs@COFs catalyst efficiently promotes carbon-carbon (C-C) bond formation, achieving complete conversion when used with vinyl derivatives and aryl halides such as 4-Bromoaniline .

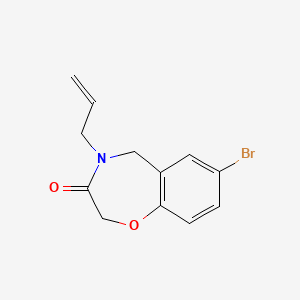

- Mannich Reactions: 4-Bromoaniline acts as an aromatic amine in Mannich reactions. These reactions enable the introduction of bromine into β-amino ketones, allowing for further chemical modifications. Such processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline serving as a versatile intermediate .

- Quinazoline Derivatives: The compound’s structure suggests potential applications in medicinal chemistry. Researchers have synthesized 2-unsubstituted and 2-(4-chlorophenyl) substituted 4-(halogenophenylamino)-6-bromoquinazolines, which could be transformed into corresponding 6-(4-fluorophenyl)-substituted derivatives. These derivatives may exhibit interesting biological activities .

Organic Synthesis:

Medicinal Chemistry:

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-bromoanilino)-2-phenylinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHECBHRQPPRBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromoanilino)-2-phenyl-1H-inden-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)

![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)

![Ethyl 2-(2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2967894.png)

![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)

![4-Tert-butyl-3-nitro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2967897.png)

![Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2967899.png)